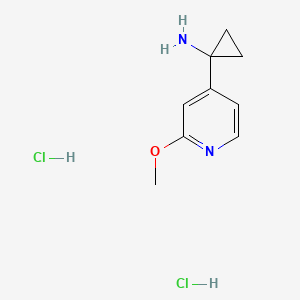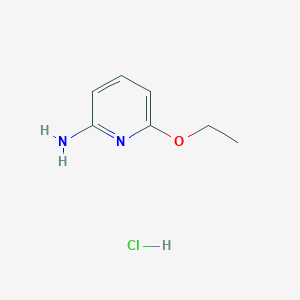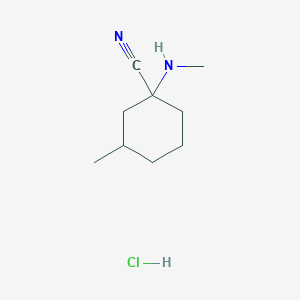![molecular formula C11H8Cl2N6 B1436529 N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-46-6](/img/structure/B1436529.png)
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Übersicht
Beschreibung
“N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a chemical compound with the molecular formula C11H8Cl2N6 . It has a molecular weight of 295.13 . This compound is a type of pyrazolopyrimidine .
Molecular Structure Analysis
The InChI code for this compound is “1S/C11H8Cl2N6/c12-6-1-2-9 (8 (13)3-6)18-19-5-15-11-7 (10 (19)14)4-16-17-11/h1-5,18H,14H2” and the SMILES code is "C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=NN=CC3=C2N" .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives like N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine, exhibit affinity for A1 adenosine receptors. This class of compounds has shown potential in enhancing overall activity when substituted appropriately at N1 and N5 positions (Harden, Quinn, & Scammells, 1991).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Research demonstrates the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using methods like microwave irradiation and reactions with various reagents. These derivatives have been explored for their high yields and potential biological activities (Al‐Zaydi, 2009).
Antitumor Properties
Certain pyrazolo[3,4-D]pyrimidine derivatives, including those with a 3,4-dichlorophenyl moiety at N5, have been investigated for their antitumor properties. These compounds have shown significant activity against specific cancer cell lines, indicating their potential in cancer treatment (Witkiewicz, Machoń, Mordarski, & Wieczorek, 1987).
Microwave-Assisted Synthesis
Microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions has been documented. This method is significant for the streamlined synthesis of pyrazolo[3,4-d]pyrimidines (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).
In Vitro Antimicrobial Activity
Research on novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, and related derivatives has shown promising antimicrobial activity. These compounds have been effective against various microorganisms, suggesting their potential in antimicrobial therapies (Abdel Reheim & Baker, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound effectively induces cell death in these cancer cell lines .
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOARVVMAQAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
amine hydrochloride](/img/structure/B1436456.png)

![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)

![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)


![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)